molecular formula C16H20O3S B3508681 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione

3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione

Cat. No. B3508681
M. Wt: 292.4 g/mol
InChI Key: QLGISVWMERQCGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione, also known as PTI, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The mechanism of action of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione is not fully understood. However, it has been proposed that 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione exerts its biological activities by modulating the activity of various signaling pathways. For example, 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been found to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. Additionally, 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione in lab experiments. For example, the mechanism of action of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the research of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione. One direction is to further investigate the mechanism of action of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione, particularly its effects on signaling pathways involved in inflammation, oxidative stress, and cancer. Another direction is to explore the potential therapeutic applications of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione in various diseases, such as inflammatory disorders, neurodegenerative diseases, and cancer. Additionally, the development of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione derivatives with improved bioavailability and specificity could lead to the discovery of new drugs with therapeutic potential.

Scientific Research Applications

3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has also been found to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

3,3,7,7-tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3S/c1-15(2)5-9(17)13-11(7-15)19-12-8-16(3,4)6-10(18)14(12)20-13/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGISVWMERQCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC3=C(O2)CC(CC3=O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione
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Reactant of Route 3
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione
Reactant of Route 4
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione
Reactant of Route 5
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione
Reactant of Route 6
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione

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